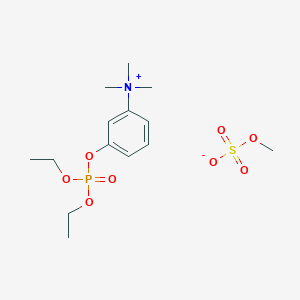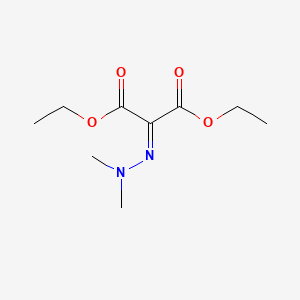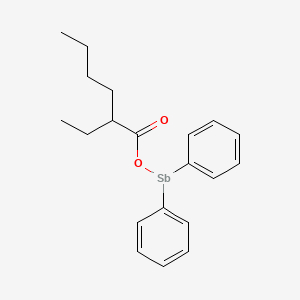
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) is a complex chemical compound that combines organic and inorganic components. The compound features a unique structure that includes indolium moieties and a molybdate core, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) involves multiple steps. The initial step typically includes the preparation of the indolium component, which can be synthesized through a series of organic reactions involving 1,3,3-trimethylindoline derivatives . The molybdate core is then introduced through a reaction with orthosilicic acid and molybdenum oxides under controlled conditions .
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of molybdenum.
Reduction: Reduction reactions can alter the oxidation state of the molybdate core.
Substitution: The indolium moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can introduce new functional groups into the indolium moieties.
科学的研究の応用
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in materials science for the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) involves its interaction with molecular targets and pathways. The indolium moieties can interact with biological molecules, potentially disrupting cellular processes. The molybdate core can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosatungstate(6-)
- Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosavanadate(6-)
Uniqueness
Hexa(2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium) (orthosilicato(4-))triheptacontaoxotetracosamolybdate(6-) is unique due to its specific combination of indolium and molybdate components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
68334-65-6 |
|---|---|
分子式 |
C401H468MoN32+16 |
分子量 |
5832 g/mol |
IUPAC名 |
methane;molybdenum;(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;(2E)-1,3,3-trimethyl-2-[(Z)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole |
InChI |
InChI=1S/16C25H29N2.CH4.Mo/c16*1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;;/h16*7-17H,1-6H3;1H4;/q16*+1;; |
InChIキー |
YEGPMCOLIVPBLG-UHFFFAOYSA-N |
異性体SMILES |
C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C\C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C\C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C\C=C/3\N(C4=CC=CC=C4C3(C)C)C)C.[Mo] |
正規SMILES |
C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
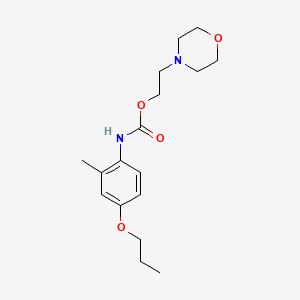
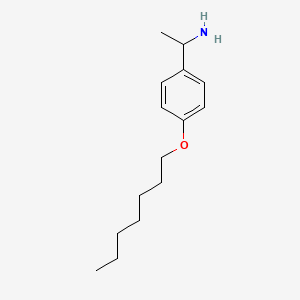




![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


